molecular formula C12H16O3 B8460823 (3-Methoxyphenyl) 2,2-dimethylpropanoate

(3-Methoxyphenyl) 2,2-dimethylpropanoate

Cat. No.: B8460823
M. Wt: 208.25 g/mol
InChI Key: YUQXEBAQVYUQHI-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl) 2,2-dimethylpropanoate is an ester derivative featuring a 3-methoxyphenyl group linked to a 2,2-dimethylpropanoate (pivalate) moiety.

  • Structural Features: The compound combines a methoxy-substituted aromatic ring with a sterically hindered pivalate group, which likely enhances its hydrolytic stability compared to less bulky esters .
  • Synthetic Routes: Similar pivalate esters are synthesized via nucleophilic acyl substitution, often using pivaloyl chloride and phenolic derivatives under basic conditions. For example, multigram-scale syntheses of related chlorohydrin pivalates achieved 62% yields using 1,4-dioxane and sodium carbonate .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(3-methoxyphenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C12H16O3/c1-12(2,3)11(13)15-10-7-5-6-9(8-10)14-4/h5-8H,1-4H3

InChI Key

YUQXEBAQVYUQHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=CC(=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Pivalate Esters

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C/Pa)
This compound 222.28 Not reported Not reported
3-Chloro-2-hydroxy-1-propyl pivalate (2b) 194.66 Not reported 70°C/40 Pa
3-(2-Methoxyphenyl)propanoic acid 180.20 85–89 Not reported

Preparation Methods

Reaction Mechanism and Conditions

The Steglich method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to activate pivalic acid for nucleophilic attack by 3-methoxyphenol. This approach avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Procedure :

  • Activation : Pivalic acid (1 mmol) is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.

  • Coupling : EDC (1.1 equiv) and DMAP (0.2 equiv) are added at 0°C, followed by 3-methoxyphenol (1.05 equiv).

  • Workup : The mixture is stirred overnight, diluted with DCM, washed with water, and purified via flash chromatography (hexanes/EtOAc).

Performance Metrics

ParameterValue
Yield65–78%
Reaction Time12–24 hours
Temperature0°C to room temperature
Key AdvantageMild conditions, high selectivity

Limitations :

  • Requires anhydrous conditions and costly coupling agents.

  • DMAP can complicate purification due to its basicity.

Fischer Esterification: Acid-Catalyzed Direct Esterification

Traditional Acid Catalysis

Fischer esterification uses H₂SO₄ or p-toluenesulfonic acid (TsOH) to protonate the carboxylic acid, facilitating nucleophilic attack by 3-methoxyphenol. This method is cost-effective but limited by equilibrium constraints.

Procedure :

  • Reflux : 3-Methoxyphenol and pivalic acid (1:1.2 molar ratio) are heated under reflux in toluene with TsOH (5 mol%).

  • Distillation : Water is removed via azeotropic distillation to shift equilibrium.

  • Isolation : The crude product is extracted with NaHCO₃ and purified via distillation.

Enhanced Microwave-Assisted Protocol

Microwave irradiation reduces reaction times significantly:

  • Conditions : 150°C, 30 minutes, TsOH (5 mol%).

  • Yield : 85–90%.

Performance Comparison :

ConditionYield (%)Time
Conventional reflux70–7512–24 h
Microwave85–900.5 h

Limitations :

  • High temperatures may degrade sensitive substrates.

  • Requires specialized equipment for microwave optimization.

Mitsunobu Reaction: Reductive Esterification

Diethyl Azodicarboxylate (DEAD)-Mediated Coupling

The Mitsunobu reaction leverages DEAD or DIAD with triphenylphosphine (PPh₃) to form esters under neutral conditions. This method is ideal for sterically hindered systems.

Procedure :

  • Mixing : 3-Methoxyphenol (1 equiv), pivalic acid (1.2 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) in THF.

  • Stirring : 24 hours at room temperature.

  • Purification : Column chromatography (hexanes/EtOAc 10:1).

Efficiency and Challenges

ParameterValue
Yield60–70%
Reaction Time24 hours
Key AdvantageNo acidic/byproduct formation

Limitations :

  • High reagent costs and phosphine oxide byproducts complicate scaling.

Grignard Reagent-Mediated Synthesis

Indirect Ester Formation via Alkoxide Intermediates

Grignard reagents (e.g., MeMgBr) deprotonate 3-methoxyphenol to form a phenoxide, which reacts with pivaloyl chloride.

Procedure :

  • Deprotonation : 3-Methoxyphenol is treated with MeMgBr in THF at 0°C.

  • Acylation : Pivaloyl chloride (1.1 equiv) is added dropwise.

  • Workup : Quenched with NH₄Cl, extracted with EtOAc, and purified.

Performance and Scalability

ParameterValue
Yield50–60%
Reaction Time2–4 hours
Key AdvantageScalable for bulk synthesis

Limitations :

  • Moisture-sensitive conditions.

  • Competes with possible side reactions (e.g., over-alkylation).

Comparative Analysis of Methods

Yield and Practicality

MethodYield (%)CostScalability
Steglich65–78HighModerate
Fischer70–90LowHigh
Mitsunobu60–70Very HighLow
Grignard50–60ModerateHigh

Industrial Relevance

  • Fischer esterification is preferred for bulk production due to low cost and simplicity.

  • Steglich and Mitsunobu methods are reserved for lab-scale, high-purity applications.

Q & A

Q. What are the recommended synthetic routes for (3-Methoxyphenyl) 2,2-dimethylpropanoate, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via esterification between 3-methoxyphenol and 2,2-dimethylpropanoic acid (pivalic acid) derivatives. Key approaches include:

  • Acid chloride method : Reacting pivaloyl chloride with 3-methoxyphenol in anhydrous conditions, using a base (e.g., pyridine) to neutralize HCl .
  • Catalytic esterification : Employing sulfuric acid or enzyme-mediated catalysis under reflux, with molecular sieves to remove water and shift equilibrium .
    Purity Optimization :
  • Purify via fractional distillation (if liquid) or recrystallization (solid) using hexane/ethyl acetate mixtures.
  • Validate purity using HPLC (>98% peak area) and cross-check with NMR (absence of residual starting material peaks) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.2 ppm).
    • ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and quaternary carbons (2,2-dimethyl group, δ ~27–35 ppm) .
  • IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and aromatic C-O-C (1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak (m/z ~222 for C₁₂H₁₄O₃) and fragmentation patterns (e.g., loss of pivaloyl group) .

Q. How can researchers determine key physical properties (e.g., solubility, stability)?

Methodological Answer:

  • Solubility : Test in graded solvents (e.g., ethanol, DMSO, hexane) via saturation point analysis at 25°C.
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C expected due to steric hindrance) .
  • Hydrolytic Stability : Reflux in acidic/basic aqueous solutions (e.g., 1M HCl/NaOH) and monitor ester degradation via HPLC .

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethyl group influence reactivity in nucleophilic acyl substitution?

Methodological Answer: The bulky 2,2-dimethyl group reduces accessibility to the carbonyl carbon, slowing reactions like hydrolysis or aminolysis. Experimental validation:

  • Compare rate constants with less-hindered esters (e.g., methyl propionate) under identical conditions.
  • Use DFT calculations (e.g., Gaussian software) to model transition-state geometries and steric energy barriers .
    Example Data Table :
EsterHydrolysis Rate (k, s⁻¹) in 0.1M NaOH
This compound2.1 × 10⁻⁵
Methyl propionate8.7 × 10⁻⁴

Q. How can conflicting spectral data (e.g., NMR shifts) from different studies be resolved?

Methodological Answer:

  • Reproducibility : Repeat experiments with controlled conditions (solvent, temperature, concentration).
  • Cross-Validation : Compare with NIST reference data and published spectra in deuterated solvents (e.g., CDCl₃).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks or confirm assignments .

Q. What computational methods are suitable for modeling this compound’s interaction with enzymes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to esterase active sites; focus on steric clashes with the 2,2-dimethyl group.
  • MD Simulations : Run 100-ns trajectories in GROMACS to analyze conformational stability in lipid bilayers or aqueous environments .

Q. What experimental designs are recommended for studying photodegradation pathways?

Methodological Answer:

  • Light Exposure : Irradiate in UV chamber (λ = 254–365 nm) and sample at intervals for LC-MS analysis.
  • Radical Trapping : Add scavengers (e.g., TEMPO) to identify reactive intermediates (e.g., aryloxy radicals).
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-methoxy) to trace cleavage mechanisms via mass shifts .

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